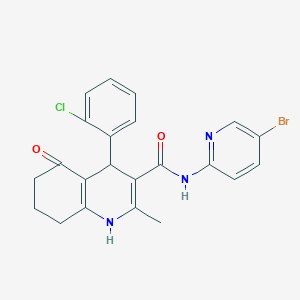![molecular formula C19H19N5O3 B11646727 3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646727.png)
3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、様々な科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、ピラゾール環、ピリジン部分、およびフェニル環上のエトキシ基とメトキシ基を含むその独特の構造によって特徴付けられます。
準備方法
3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。合成経路には、多くの場合、以下のステップが含まれます。
ピラゾール環の形成: これは、ヒドラジンとβ-ジケトンの反応によって達成できます。
ピリジン部分の導入: このステップでは、ピラゾール誘導体をピリジン-3-カルバルデヒドと酸性または塩基性条件下で縮合させます。
置換反応: エトキシ基とメトキシ基は、フェニル環上の求核置換反応によって導入されます。
工業的な製造方法は、収率と純度を高めるためのこれらのステップの最適化、および反応速度を高めるための触媒の使用を含む場合があります。
化学反応の分析
3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化することができ、対応する酸化生成物の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実施でき、特定の官能基の還元をもたらします。
置換: この化合物は、使用される試薬と条件に応じて、求核置換反応または求電子置換反応を起こすことができます。
これらの反応の一般的な試薬と条件には、酸性または塩基性環境、エタノールまたはジクロロメタンなどの溶媒、パラジウムまたは白金などの触媒が含まれます。
科学研究への応用
3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、広範囲の科学研究への応用があります。
化学: これは、特に新しい複素環式化合物の開発における有機合成の構成要素として使用されます。
生物学: この化合物は、抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療における治療剤としての可能性を探索するための研究が進行中です。
工業: これは、新素材の開発および複雑な分子の合成における前駆体として使用されます。
科学的研究の応用
3-(4-Ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合することにより、その活性を調節することで効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、潜在的な抗癌効果をもたらす可能性があります。関与する正確な分子標的と経路はまだ調査中です。
類似の化合物との比較
類似の化合物と比較すると、3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、官能基と構造の特徴のユニークな組み合わせにより際立っています。類似の化合物には、以下が含まれます。
3-(4-エトキシ-3-メトキシフェニル)アクリレート: この化合物は、エトキシ基とメトキシ基を共有しますが、ピラゾール部分とピリジン部分は欠如しています。
3-(4-エトキシ-3-メトキシフェニル)-2-(フェニルスルホニル)アクリロニトリル: この化合物は、類似のフェニル環置換パターンを有していますが、全体的な構造と官能基が異なります。
3-(4-エトキシ-3-メトキシフェニル)-N'-[(Z)-ピリジン-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジドの独自性は、複数の生物学的標的に相互作用する可能性と、化学合成における汎用性にあります。
類似化合物との比較
Similar Compounds
- 3-(4-Ethoxy-3-methoxyphenyl)acrylate
- (3-Ethoxy-4-methoxyphenyl)boronic acid
- 4-Ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether
Uniqueness
Compared to similar compounds, 3-(4-ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its pyrazole core and pyridine moiety contribute to its potential as a versatile building block in organic synthesis and its promising biological activities.
特性
分子式 |
C19H19N5O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
3-(4-ethoxy-3-methoxyphenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-3-27-17-7-6-14(9-18(17)26-2)15-10-16(23-22-15)19(25)24-21-12-13-5-4-8-20-11-13/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-12- |
InChIキー |
LGKPMFWUPYOGCM-MTJSOVHGSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CN=CC=C3)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11646654.png)

![1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11646661.png)

![(2E)-3-[3-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11646677.png)
![Ethyl 6-ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646684.png)
![Methyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11646687.png)
![2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646701.png)
![[(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11646709.png)
![N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11646714.png)

![3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)
